Tert-butyl 3-nitrobenzoate
Overview
Description
Tert-butyl 3-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a white to yellow solid that is primarily used in organic synthesis and research. This compound is known for its role as an intermediate in the synthesis of various chemical products and its utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-nitrobenzoate can be synthesized through the esterification of 3-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of efficient purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Substitution: The ester group can be hydrolyzed to form 3-nitrobenzoic acid using aqueous sodium hydroxide or other basic conditions.
Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Aqueous sodium hydroxide, potassium hydroxide.
Nucleophilic Aromatic Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed:
Reduction: 3-Aminobenzoate derivatives.
Substitution: 3-Nitrobenzoic acid.
Nucleophilic Aromatic Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-nitrobenzoate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-nitrobenzoate in chemical reactions typically involves the activation of the nitro group or the ester group. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can also undergo various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 3-nitrobenzoate: Similar in structure but with an ethyl ester group instead of a tert-butyl ester group.
Isopropyl 3-nitrobenzoate: Similar in structure but with an isopropyl ester group instead of a tert-butyl ester group.
Uniqueness: Tert-butyl 3-nitrobenzoate is unique due to the bulky tert-butyl group, which can influence the steric and electronic properties of the molecule. This can affect the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFYEGVQDWTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474798 | |
Record name | Tert-butyl 3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58656-99-8 | |
Record name | Tert-butyl 3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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